molecular formula C7H11BrN2O B11714934 (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol

(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol

Cat. No.: B11714934
M. Wt: 219.08 g/mol
InChI Key: XFGFPJDWEQAYCK-UHFFFAOYSA-N
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Description

(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a bromine atom at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Alkylation: The 1-position of the pyrazole ring is alkylated with a propyl group using an alkyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

    Hydroxymethylation: Finally, the 5-position is functionalized with a hydroxymethyl group through a reaction with formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide, potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: (4-bromo-1-propyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: 1-propyl-1H-pyrazol-5-ylmethanol.

    Substitution: (4-azido-1-propyl-1H-pyrazol-5-yl)methanol, (4-thiocyanato-1-propyl-1H-pyrazol-5-yl)methanol.

Scientific Research Applications

(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrazoles.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The propyl group may affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-1-propyl-1H-pyrazol-5-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure with a methyl group instead of a propyl group.

    (4-bromo-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure with the hydroxymethyl group at the 3-position instead of the 5-position.

Uniqueness

(4-bromo-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

(4-bromo-2-propylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H11BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3

InChI Key

XFGFPJDWEQAYCK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)Br)CO

Origin of Product

United States

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